Dicarbonylcyclopentadienylcobalt(I) Dicarbonylcyclopentadienylcobalt(I)
Brand Name: Vulcanchem
CAS No.: 12078-25-0
VCID: VC0083202
InChI:
SMILES:
Molecular Formula: C7H5CoO2 5*
Molecular Weight: 180.05

Dicarbonylcyclopentadienylcobalt(I)

CAS No.: 12078-25-0

Cat. No.: VC0083202

Molecular Formula: C7H5CoO2 5*

Molecular Weight: 180.05

* For research use only. Not for human or veterinary use.

Dicarbonylcyclopentadienylcobalt(I) - 12078-25-0

Specification

CAS No. 12078-25-0
Molecular Formula C7H5CoO2 5*
Molecular Weight 180.05

Introduction

Chemical Structure and Basic Properties

Dicarbonylcyclopentadienylcobalt(I), with the molecular formula C₇H₅CoO₂, is an organocobalt compound featuring one cyclopentadienyl ring (C₅H₅, often abbreviated as Cp) bound in an η⁵-manner and two carbonyl (CO) ligands . It is classified as a half-sandwich complex, where the cobalt exists in the +1 oxidation state . This distinctive structure contributes to its unique chemical behavior and reactivity patterns observed in various chemical transformations. The compound appears as a dark red liquid that exhibits sensitivity to air and moisture, necessitating careful handling under controlled conditions .

The physical and chemical properties of dicarbonylcyclopentadienylcobalt(I) play a crucial role in determining its applications and handling requirements. The compound has a molecular weight of 180.05 g/mol and is soluble in common organic solvents, making it versatile for various chemical applications . Its boiling point is reported as 139-140°C at 710 mmHg, which indicates its relatively high thermal stability despite being air-sensitive . The structure features the cyclopentadienyl ring bonded to the cobalt center in a pentahapto (η⁵) coordination mode, providing significant electronic stabilization to the metal center through π-bonding interactions.

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of dicarbonylcyclopentadienylcobalt(I):

PropertyValue
Chemical FormulaC₇H₅CoO₂
Linear FormulaC₅H₅Co(CO)₂
Molecular Weight180.05 g/mol
Physical StateLiquid
AppearanceDark red liquid
Boiling Point139-140°C at 710 mmHg
SensitivityAir and moisture sensitive
CAS Number12078-25-0
Purity (typical)99%+ by gas chromatography

The compound is identified by distinctive infrared spectroscopic features, particularly strong bands at 2030 and 1960 cm⁻¹ corresponding to the carbonyl stretching vibrations . These characteristic IR bands serve as important identifiers for confirming the presence and purity of the compound in synthetic procedures. The dicarbonyl structure around the cobalt center contributes to its reactivity, particularly in ligand substitution reactions where one or both CO ligands can be replaced by other donor ligands or substrates.

Historical Background and Synthesis

First Synthesis and Discovery

Dicarbonylcyclopentadienylcobalt(I) has a significant historical importance in organometallic chemistry. The compound was first reported in 1954 by Piper, Cotton, and Wilkinson, marking an important development in the field of organotransition metal chemistry . This pioneering work contributed to the expanding field of metallocenes and half-sandwich complexes that would later become fundamental to understanding metal-ligand interactions and catalysis. Their synthetic approach involved the reaction of cobalt carbonyl with cyclopentadiene, establishing a method that continues to be relevant for both laboratory and commercial preparation of this important compound .

The discovery of dicarbonylcyclopentadienylcobalt(I) occurred during a period of rapid development in organometallic chemistry, particularly following the landmark discovery of ferrocene in 1951. This period witnessed significant advances in understanding the bonding modes of cyclopentadienyl ligands to transition metals and the role of carbonyl ligands in stabilizing unusual oxidation states. The work on dicarbonylcyclopentadienylcobalt(I) contributed to the fundamental understanding of π-complexes and helped establish principles of organometallic chemistry that remain important today.

Modern Synthesis Methods

The commercial preparation of dicarbonylcyclopentadienylcobalt(I) typically follows the original method developed by the pioneers of its synthesis. The primary synthetic route involves the reaction of dicobalt octacarbonyl with cyclopentadiene, as represented by the following chemical equation :

Co₂(CO)₈ + 2 C₅H₆ → 2 C₅H₅Co(CO)₂ + H₂ + 4 CO

This reaction proceeds with the liberation of hydrogen gas and carbon monoxide, yielding the target compound in good purity. The process requires careful control of reaction conditions to optimize yield and minimize side products. Alternative synthetic approaches have also been developed to expand access to this valuable organometallic compound and its derivatives, demonstrating the ongoing interest in refining its preparation methods.

An alternative preparation method involves the high-pressure carbonylation of cobaltocene (bis(cyclopentadienyl)cobalt) at elevated temperatures and pressures . This approach operates according to the following chemical transformation:

Co(C₅H₅)₂ + 2 CO → C₅H₅Co(CO)₂ + "C₅H₅"

This method represents an interesting synthetic route that starts from a different cobalt precursor but still achieves the target compound through controlled reaction conditions. The ability to synthesize dicarbonylcyclopentadienylcobalt(I) through multiple routes highlights its importance as a chemical building block and catalytic species.

Chemical Reactivity and Applications

Catalytic Properties

Dicarbonylcyclopentadienylcobalt(I) demonstrates significant catalytic activity, particularly in organic transformations involving unsaturated substrates. One of its most notable catalytic applications is in the cyclotrimerization of alkynes, where it facilitates the formation of substituted benzene derivatives . The catalytic cycle typically begins with the dissociation of one carbonyl ligand from the cobalt center, creating a coordinatively unsaturated species that can bind to alkyne substrates. This initial step is crucial for the catalytic activity and represents a common activation pathway for many organometallic catalysts.

The compound also catalyzes the formation of pyridines from a mixture of alkynes and nitriles, demonstrating its versatility in heterocycle synthesis . This reaction pathway involves the coordination of both alkyne and nitrile substrates to the cobalt center, followed by coupling reactions that lead to the formation of the pyridine ring system. The ability to facilitate such transformations makes dicarbonylcyclopentadienylcobalt(I) valuable in synthetic organic chemistry, particularly for constructing complex heterocyclic scaffolds that are prevalent in pharmaceuticals and materials science.

Industrial and Laboratory Applications

Dicarbonylcyclopentadienylcobalt(I) finds applications in various industrial and laboratory processes due to its unique chemical properties. It serves as a valuable precursor in organometallic chemistry and is utilized in catalysis research for developing new synthetic methodologies . Its role in thin film deposition processes highlights its importance in materials science and semiconductor manufacturing, where controlled deposition of metal-containing films is crucial for device fabrication.

The compound also participates in reduction reactions where treatment with sodium generates the dinuclear radical [Cp₂Co₂(CO)₂]⁻ . This radical species can react with alkyl halides to produce dialkyl complexes, which undergo carbonylation to yield ketones while regenerating the original dicarbonylcyclopentadienylcobalt(I) catalyst . This cycle demonstrates the compound's utility in carbonylation chemistry and its potential for sustainable catalytic processes where the catalyst can be regenerated and reused through appropriate reaction design.

Photochemical Properties and Dynamics

Photodissociation Mechanism

The photochemical behavior of dicarbonylcyclopentadienylcobalt(I) provides valuable insights into its electronic structure and reactivity patterns. Research published in the Journal of Physical Chemistry A has investigated the photodissociation dynamics of this compound in metal-to-ligand charge transfer (MLCT) bands . When irradiated with light in the 210-240 nm range, the compound undergoes electronic transitions characterized as charge transfers from the cobalt center to the cyclopentadienyl ligand . This photochemical process leads to the dissociation of CO ligands and the formation of coordinatively unsaturated complexes.

The photodissociation pathway involves multiple steps and can result in various unsaturated intermediates, including CpCoCO, CpCo, and CoC₃H₃ . These species have been detected and characterized using ion imaging techniques, allowing researchers to analyze the CO fragments and track the formation of these unsaturated complexes across the entire MLCT absorption band . The wavelength dependence of product yields provides crucial information about the photochemical pathways involved, including first photodissociation, sequential dissociation, and second photodissociation of unsaturated intermediates within the pulse duration of the photolysis laser.

Related Compounds and Derivatives

Analogous Organometallic Complexes

The chemistry of dicarbonylcyclopentadienylcobalt(I) extends to a family of related compounds with similar structural features but different metal centers or ligand modifications. The pentamethylcyclopentadienyl analogue, CpCo(CO)₂ (where Cp represents C₅(CH₃)₅), has been well-studied and demonstrates how methyl substitution on the cyclopentadienyl ring can affect the electronic and steric properties of the complex . These modifications can lead to significant changes in reactivity, stability, and catalytic performance, highlighting the tunability of these organometallic systems.

Analogous compounds with different metal centers, such as CpRh(CO)₂ and CpIr(CO)₂, have also been synthesized and characterized . These rhodium and iridium complexes share structural similarities with the cobalt compound but exhibit distinct reactivity patterns due to the inherent differences in the electronic configurations and properties of the metal centers. Comparative studies of these complexes provide valuable insights into the role of the metal in determining the chemical behavior of these half-sandwich complexes and help in designing targeted catalysts for specific applications.

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